molecular formula C5H2Cl2N4OS4 B150951 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole CAS No. 135379-15-6

3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole

Cat. No.: B150951
CAS No.: 135379-15-6
M. Wt: 333.3 g/mol
InChI Key: VZASSEQPMUAGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is a complex organic compound characterized by its unique molecular structure, which includes multiple sulfur and chlorine atoms. This compound belongs to the thiadiazole family, a group of heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole typically involves multi-step chemical reactions. One common approach is the reaction of 3-chloro-1,2,4-thiadiazole with chloromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful monitoring of temperature, pressure, and reaction time to achieve high yields and maintain product quality. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, often using alkyl halides or amines as nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions can produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thioethers or thiols.

Scientific Research Applications

Agricultural Applications

Fungicide Development
3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole has been investigated for its potential as a fungicide. Its structural components allow it to interact with fungal enzymes and disrupt their metabolic processes. Studies have shown that compounds with similar thiadiazole structures exhibit antifungal activity against various plant pathogens.

Pesticide Formulations
Research has indicated that this compound can be incorporated into pesticide formulations to enhance efficacy against pests. The presence of multiple reactive sites allows for modifications that can improve the compound's stability and bioavailability in agricultural settings.

Pharmaceutical Applications

Antimicrobial Activity
The compound's unique structure suggests potential antimicrobial properties. Preliminary studies have indicated that it may inhibit the growth of certain bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals.

Drug Design
The thiadiazole moiety is known for its biological activity, making this compound a valuable scaffold in drug design. Researchers are exploring derivatives of this compound to develop new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The thiadiazole units can impart thermal stability and chemical resistance to polymer matrices.

Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a precursor for the synthesis of nanoparticles or nanocomposites with tailored functionalities for use in sensors or catalysis.

Case Studies

Application AreaStudy ReferenceFindings
Agricultural FungicideJournal of Pesticide Science (2023)Demonstrated effective inhibition of fungal growth in vitro.
Antimicrobial ResearchInternational Journal of Antimicrobial Agents (2024)Exhibited significant activity against Gram-positive bacteria.
Polymer SynthesisPolymer Chemistry Journal (2022)Developed a new class of thermally stable polymers incorporating thiadiazole units.

Mechanism of Action

The mechanism by which 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole

  • 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole

Uniqueness: 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is unique due to its specific arrangement of chlorine and sulfur atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is a complex thiadiazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple chlorine and sulfur atoms that may contribute to its pharmacological properties.

  • Molecular Formula : C5_5H2_2Cl2_2N4_4OS4_S^4
  • Molecular Weight : 333.26 g/mol
  • CAS Number : 135379-15-6

Biological Activity Overview

The biological activity of thiadiazole derivatives has been widely studied, particularly in the context of antimicrobial and anticancer properties. The specific compound has shown promising results in various studies.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study reported that compounds with similar thiadiazole structures demonstrated effective inhibition against bacterial strains such as Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 µg/disk .
  • Another investigation highlighted the effectiveness of certain thiadiazole derivatives against fungal pathogens like A. niger and Penicillium sp., showcasing moderate activity against Candida albicans .

Anticancer Potential

The anticancer activity of thiadiazole derivatives is also notable:

  • Compounds within the same chemical family have been reported to possess cytostatic properties, which inhibit cell growth and proliferation in cancer cells .
  • A recent study indicated that specific substitutions on the thiadiazole ring could enhance anticancer potency comparable to established chemotherapeutics like Cisplatin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • The presence of chlorine atoms is associated with increased lipophilicity, potentially enhancing membrane penetration and bioavailability.
  • The sulfinyl group may play a critical role in the reactivity and interaction with biological targets, contributing to its antimicrobial and anticancer effects .

Case Studies

Several studies have investigated similar compounds within the thiadiazole family:

  • Antimicrobial Efficacy :
    • Study Reference : Dogan et al. examined various substitutions at the amine group of 2-amino-thiadiazoles and found promising activity against multiple bacterial strains .
    • Findings : The most active derivatives showed MIC values as low as 62.5 μg/mL against Staphylococcus aureus.
  • Cytotoxicity Assays :
    • Study Reference : A study focusing on novel thiadiazole derivatives reported IC50 values for several compounds against cancer cell lines .
    • Findings : Compounds demonstrated IC50 values ranging from 0.04 µM to over 36 µM compared to Methotrexate, indicating potential for further development.

Properties

IUPAC Name

3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfanyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4OS4/c6-2-8-4(14-10-2)13-1-16(12)5-9-3(7)11-15-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZASSEQPMUAGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SC1=NC(=NS1)Cl)S(=O)C2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375637
Record name 3-Chloro-5-{[(3-chloro-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135379-15-6
Record name 3-Chloro-5-{[(3-chloro-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.